"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" properties
"4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid" properties
An In-depth Technical Guide to 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid: Properties, Synthesis, and Potential Applications
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The thiomorpholine 1,1-dioxide moiety is a recognized "privileged scaffold" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1][2][3] Its rigid, chair-like conformation and the presence of a sulfone group, a strong hydrogen bond acceptor, contribute to its favorable interactions with various biological targets.[4][5] Within this promising class of compounds resides 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid, a molecule that synergistically combines the thiomorpholine 1,1-dioxide core with a benzoic acid functional group. This unique combination suggests potential for novel pharmacological profiles, leveraging the established bioactivity of the parent scaffold.[1][2][3]
This technical guide provides a comprehensive overview of the known properties, a plausible synthetic route, and the therapeutic potential of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this intriguing molecule.
Physicochemical Properties
A summary of the key physicochemical properties of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is presented in the table below. These properties are crucial for its handling, formulation, and in-silico modeling.
| Property | Value | Source |
| CAS Number | 465514-21-0 | [6][7] |
| Molecular Formula | C₁₂H₁₅NO₄S | [6][7] |
| Molecular Weight | 269.32 g/mol | [6] |
| InChI Key | HMVAVIKQXATKEL-UHFFFAOYSA-N | [6] |
| Appearance | Solid (predicted) | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | - |
Synthetic Protocol: A Rational Approach
The synthesis of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid can be achieved through a multi-step process, beginning with the formation of the core thiomorpholine 1,1-dioxide ring, followed by functionalization. The proposed synthetic workflow is outlined below.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid.
Step-by-Step Methodology
Part 1: Synthesis of Thiomorpholine 1,1-dioxide
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Cyclization: Diethanolamine is reacted with thionyl chloride in an appropriate solvent (e.g., dichloromethane) to form the thiomorpholine ring. This reaction is typically performed at reduced temperatures to control its exothermic nature.
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Oxidation: The resulting thiomorpholine is then oxidized to thiomorpholine 1,1-dioxide. A common and effective oxidizing agent for this transformation is hydrogen peroxide in a suitable solvent like acetic acid.[1] The completion of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
Part 2: N-Alkylation
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Reaction Setup: Thiomorpholine 1,1-dioxide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
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Addition of Base: A non-nucleophilic base, for instance, potassium carbonate, is added to the solution to deprotonate the secondary amine of the thiomorpholine 1,1-dioxide.
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Alkylation: Methyl 4-(bromomethyl)benzoate is added portion-wise to the reaction mixture. The reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC.
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Work-up: The reaction mixture is quenched with water and the product, methyl 4-[(1,1-dioxo-1λ⁶,4-thiazinan-4-yl)methyl]benzoate, is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.
Part 3: Hydrolysis
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Saponification: The methyl ester from the previous step is dissolved in a mixture of methanol and water. An aqueous solution of a strong base, such as sodium hydroxide, is added, and the mixture is refluxed.
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Acidification: After the saponification is complete (monitored by TLC), the reaction mixture is cooled, and the pH is adjusted to an acidic range (pH 2-3) with a mineral acid like hydrochloric acid. This protonates the carboxylate to form the desired benzoic acid.
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Isolation and Purification: The resulting precipitate, 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activities and Mechanism of Action
Derivatives of thiomorpholine 1,1-dioxide have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2][3] The presence of the benzoic acid moiety in the target compound could further enhance its potential as a therapeutic agent, for instance, by mimicking natural substrates of enzymes or by improving its pharmacokinetic properties.
Potential Anticancer Activity
Many heterocyclic compounds containing the thiomorpholine 1,1-dioxide scaffold have exhibited significant cytotoxicity against various cancer cell lines.[1] The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Caption: Potential inhibitory action on cancer cell signaling pathways.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the potential anticancer activity of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.
Workflow for MTT Assay
Caption: Workflow for determining in-vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology
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Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
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Compound Treatment: The following day, the cells are treated with serial dilutions of 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.
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Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
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Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the cell viability against the compound concentration.
Illustrative Quantitative Data
The following table presents hypothetical IC₅₀ values for 4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid against a panel of cancer cell lines, as might be obtained from an MTT assay.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| HeLa | Cervical Cancer | 15.2 |
| MCF-7 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 32.1 |
| HCT116 | Colon Cancer | 18.5 |
Note: The data presented in this table is for illustrative purposes only and is based on the known activities of the thiomorpholine 1,1-dioxide class of compounds.
Conclusion
4-[(1,1-Dioxo-1λ⁶,4-thiazinan-4-YL)methyl]benzoic acid is a compound of significant interest due to its structural composition, which combines the biologically active thiomorpholine 1,1-dioxide scaffold with a benzoic acid moiety. While specific biological data for this exact molecule is not yet widely available, its chemical lineage suggests a high potential for pharmacological activity, particularly in the areas of oncology and infectious diseases. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the therapeutic promise of this and related compounds.
References
[1] The Diverse Biological Landscape of Thiomorpholine 1,1-Dioxide Derivatives: An In-depth Technical Guide - Benchchem. Available at:
[6] 4-[(1,1-DIOXO-1LAMBDA6,4-THIAZINAN-4-YL)METHYL]BENZOIC ACID | CAS: 465514-21-0 | Chemical Product | FINETECH INDUSTRY LIMITED. Available at:
[2] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Available at:
[8] 4-(1,1-Dioxo-1-Lambda-6,2-Thiazinan-2-Yl)Benzoic Acid - PubChem. Available at:
[9] 4-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)benzenecarboxylic acid - Echemi. Available at:
[7] 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-yl)-methyl]benzenecarboxylic acid - Atomaxchem. Available at:
[10] 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide - Chem-Impex. Available at:
[3] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews (2021-09-25). Available at:
[4] Thiomorpholine-1,1-dioxide | 39093-93-1 | FT46493 - Biosynth. Available at:
[11] Theoretical and Computational Explorations of Thiomorpholine Derivatives: A Technical Guide for Drug Discovery and Molecular Eng - Benchchem. Available at:
[12] (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile - ResearchGate (2021-10-20). Available at:
[5] Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem - NIH. Available at:
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